molecular formula C16H17NO2 B14600312 Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- CAS No. 59919-23-2

Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso-

Cat. No.: B14600312
CAS No.: 59919-23-2
M. Wt: 255.31 g/mol
InChI Key: YFTFMUHYQSWHMR-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of a nitroso group at the 6th position, a methyl group at the 4th position, and a 1-methyl-1-phenylethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of 4-methyl-2-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the precursor phenol derivative, followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitrophenol.

    Reduction: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-aminophenol.

    Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.

Scientific Research Applications

Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-: Similar structure but without the nitroso group, affecting its redox properties.

    Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.

Uniqueness

Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

59919-23-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-methyl-2-nitroso-6-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C16H17NO2/c1-11-9-13(15(18)14(10-11)17-19)16(2,3)12-7-5-4-6-8-12/h4-10,18H,1-3H3

InChI Key

YFTFMUHYQSWHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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